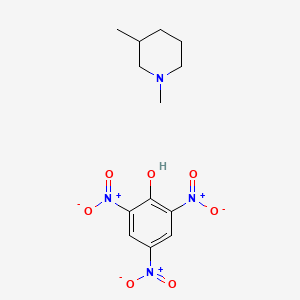
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol is a compound formed by the combination of 1,3-dimethylpiperidine and 2,4,6-trinitrophenol. 1,3-Dimethylpiperidine is a six-membered heterocyclic compound containing one nitrogen atom and two methyl groups attached to the piperidine ring. 2,4,6-Trinitrophenol, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. This compound is known for its explosive properties and has been widely used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpiperidine can be achieved through the hydrogenation of 3,5-dimethylpyridine. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting 1,3-dimethylpiperidine can then be combined with 2,4,6-trinitrophenol to form the desired compound.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent runaway reactions. The resulting 2,4,6-trinitrophenol can then be purified and combined with 1,3-dimethylpiperidine to form the final compound.
化学反応の分析
Types of Reactions
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenolic hydroxyl group in 2,4,6-trinitrophenol can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of 2,4,6-trinitrophenol.
Reduction: Reduced forms of the nitro groups.
Substitution: Alkylated or acylated derivatives of 2,4,6-trinitrophenol.
科学的研究の応用
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.
Industry: Used in the production of explosives, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dimethylpiperidine; 2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The piperidine ring in 1,3-dimethylpiperidine can also interact with various molecular targets, modulating their activity and function.
類似化合物との比較
1,3-Dimethylpiperidine; 2,4,6-trinitrophenol can be compared with other similar compounds such as:
2,4-Dinitrophenol: Lacks one nitro group compared to 2,4,6-trinitrophenol, resulting in different chemical and biological properties.
1,3-Dimethylpiperidine: Similar piperidine structure but without the nitroaromatic component.
Picric Acid: Another name for 2,4,6-trinitrophenol, highlighting its explosive properties.
The uniqueness of this compound lies in the combination of the piperidine ring and the nitroaromatic component, resulting in distinct chemical and biological properties.
特性
CAS番号 |
16780-02-2 |
|---|---|
分子式 |
C13H18N4O7 |
分子量 |
342.30 g/mol |
IUPAC名 |
1,3-dimethylpiperidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H15N.C6H3N3O7/c1-7-4-3-5-8(2)6-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7H,3-6H2,1-2H3;1-2,10H |
InChIキー |
VDKXCKCUFRECLK-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



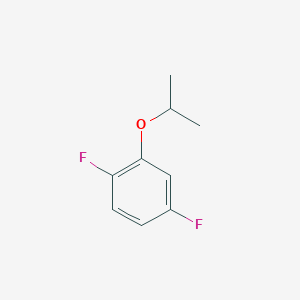


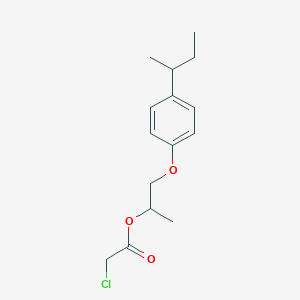
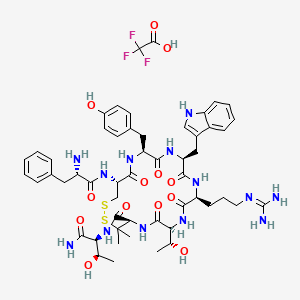

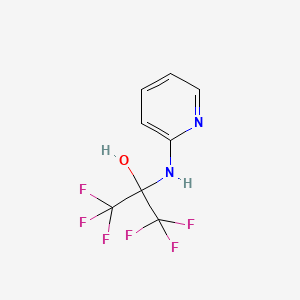
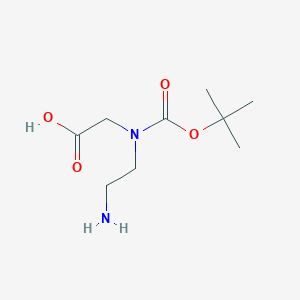
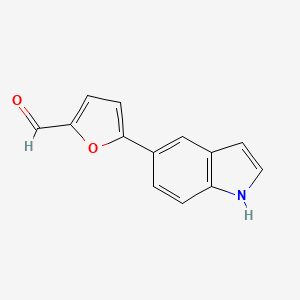
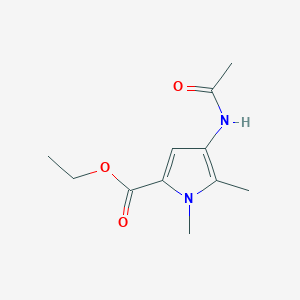
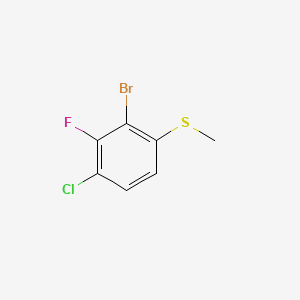
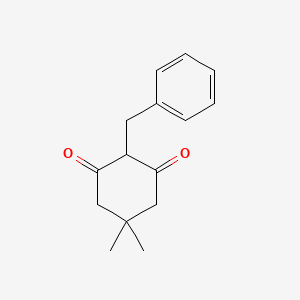
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
